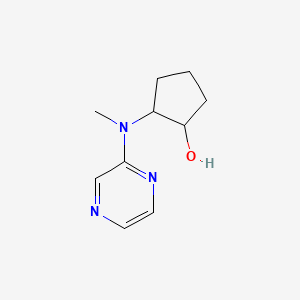

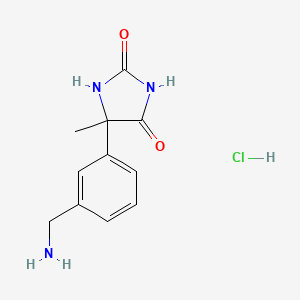

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide" is a part of the tetrahydroquinoline family, which is known for a wide range of biological activities and chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents and their diverse pharmacological profiles.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves Pictet-Spengler reactions, Friedländer synthesis, or variations thereof. For instance, a method for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives employs a cascade reaction involving reductive amination and palladium-catalyzed processes, demonstrating the complexity and versatility in synthesizing these compounds (Bracher, F., Glas, C., & Wirawan, R., 2021).

Molecular Structure Analysis

Molecular structure analysis of tetrahydroquinoline derivatives reveals that these molecules can exhibit a range of conformations due to their cyclic structure. Crystal structure and Hirshfeld surface analysis of similar compounds indicate the presence of significant intermolecular interactions, which can influence the compound's chemical behavior and biological activity (Filali Baba, Y. et al., 2019).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in various chemical reactions, including C-H activation and cyclization processes. For example, a study demonstrated the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides leading to tetrahydroisoquinolinone products, showcasing the reactivity and functional group compatibility of these molecules (Rakshit, S. et al., 2011).

Aplicaciones Científicas De Investigación

Rh(III)-Catalyzed Oxidative Olefination

The compound finds application in Rh(III)-catalyzed oxidative olefination, where directed C-H bond activation of N-methoxybenzamides is utilized. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond serving as an internal oxidant. Adjusting the substituent of the directing/oxidizing group leads to the selective formation of valuable tetrahydroisoquinolinone products, showcasing the compound's versatility in synthetic chemistry (Rakshit et al., 2011).

Sigma-2 Receptor Probe

It serves as a novel sigma-2 receptor probe, with derivatives like RHM-1 showing higher affinity for sigma2 receptors. This high affinity and the distinction in binding compared to other ligands make it a useful ligand for studying sigma2 receptors in vitro, contributing to the understanding of receptor pharmacology (Xu et al., 2005).

Metabolite Identification and Transporter-Mediated Excretion

This compound has been instrumental in identifying human metabolites of novel inhibitors, such as YM758, a treatment for stable angina and atrial fibrillation. The study elucidates the renal and hepatic excretion mechanisms of these metabolites, facilitated by various transporters. This research enhances the understanding of drug metabolism and excretion processes, which is critical for drug development and safety evaluations (Umehara et al., 2009).

Anticonvulsant Activity

N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including compounds related to the query compound, were identified through high-throughput screening for their anticonvulsant activity. Structure-activity relationship (SAR) studies have provided compounds with high affinity and effective anticonvulsant activity in animal models, suggesting potential applications in the treatment of seizure disorders (Chan et al., 1998).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-17-10-7-15(12-14(17)6-11-18(21)22)20-19(23)13-4-8-16(24-2)9-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQNIKLZOHWQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)